molecular formula C12H15BrClNO2 B7562206 2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide

2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide

Cat. No. B7562206
M. Wt: 320.61 g/mol
InChI Key: FLKPBLMLLIQJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide, also known as bromchloropropanamide (BCPA), is a synthetic herbicide that has been widely used in agriculture for controlling weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness in killing a variety of weed species. However, the use of BCPA has been a topic of controversy due to its potential negative impacts on the environment and human health. In

Mechanism of Action

BCPA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies. BCPA specifically targets the ALS enzyme in plants, making it a selective herbicide that does not harm non-target organisms.
Biochemical and Physiological Effects:
BCPA has been shown to have minimal toxicity to mammals and birds. However, studies have shown that it can have negative impacts on aquatic organisms, such as fish and amphibians. BCPA is persistent in soil and can leach into groundwater, potentially contaminating water sources. It can also accumulate in plants and animals that consume contaminated water or soil.

Advantages and Limitations for Lab Experiments

BCPA is a useful tool for studying plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for studying the ALS enzyme in plants. However, its potential negative impacts on the environment and human health must be taken into consideration when using it in laboratory experiments. Proper safety precautions should be taken to minimize exposure to BCPA.

Future Directions

There are several areas of future research for BCPA. One area of interest is the development of new herbicides that are more environmentally friendly and have less potential for negative impacts on human health. Another area of research is the study of the ALS enzyme in plants, which could lead to the development of new herbicides with different modes of action. Additionally, the use of BCPA in non-agricultural settings, such as urban areas, could be explored as a potential alternative to traditional herbicides.

Synthesis Methods

BCPA can be synthesized by reacting 2-bromo-4-chlorophenol with propionyl chloride in the presence of a base. The resulting product is then reacted with isopropylamine to form BCPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

BCPA has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a variety of weed species, including annual and perennial grasses and broadleaf weeds. BCPA is commonly used in combination with other herbicides to increase its effectiveness. In addition to its use in agriculture, BCPA has also been studied for its potential use in controlling weeds in non-agricultural settings, such as roadsides and industrial sites.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-7(2)15-12(16)8(3)17-11-5-4-9(14)6-10(11)13/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPBLMLLIQJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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